Functional Equipotency with Reduced Length: Human PrRP (12-31) Retains Full Agonist Activity Compared to Full-Length PrRP (1-31)
N-terminal deletion studies demonstrate that the PrRP (12-31) fragment is equipotent to the full-length PrRP (1-31) peptide in stimulating calcium mobilization in GPR10-expressing cells [1][2]. Quantitative EC50 values from a head-to-head comparison reveal that human PrRP-20 is actually 1.5-fold more potent than the full-length human PrRP-31 in this functional assay [2].
| Evidence Dimension | Functional potency (EC50) in calcium mobilization |
|---|---|
| Target Compound Data | EC50 = 1.06 ± 0.22 nM |
| Comparator Or Baseline | Human PrRP (1-31): EC50 = 1.54 ± 0.26 nM |
| Quantified Difference | ~1.5-fold lower EC50 (higher functional potency) |
| Conditions | HEK293 cells stably transfected with human GPR10 receptor; measured by intracellular calcium flux |
Why This Matters
This shorter, more synthetically accessible fragment maintains, and even slightly improves upon, the functional potency of the full-length peptide, offering a cost-effective and equally efficacious tool for GPR10 activation studies.
- [1] Roland BL, Sutton SW, Wilson SJ, et al. Anatomical distribution of prolactin-releasing peptide and its receptor suggests additional functions in the central nervous system and periphery. Endocrinology. 1999;140(12):5736-5745. View Source
- [2] Langmead CJ, Szekeres PG, Chambers JK, et al. Characterization of the binding of [125I]-human prolactin releasing peptide (PrRP) to GPR10, a novel G protein coupled receptor. Br J Pharmacol. 2000;131(4):683-688. View Source
